molecular formula C16H18BrNO2S B12186195 N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide

N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B12186195
M. Wt: 368.3 g/mol
InChI Key: SZAPDPXCNNVSSM-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a benzyl group, a bromine atom, and three methyl groups attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize the sulfonamide group.

    Coupling Reactions: Palladium-catalyzed coupling reactions can be employed for the benzyl group.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfonamide group.

    Coupling Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be investigated for its potential as an enzyme inhibitor or modulator of biological processes.

    Biological Studies: The compound can be used to study cell signaling pathways, gene expression, and cellular metabolism.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with enzymes, proteins, and other biomolecules. The bromine atom and the sulfonamide group play crucial roles in its reactivity. The compound can act as a brominating agent for carbanionic substrates and influence cell function by affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N,3-trimethylbenzenesulfonamide
  • N-benzyl-5-bromo-2-methoxybenzenesulfonamide
  • 4-Bromo-3-methylbenzonitrile

Uniqueness

N-benzyl-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group, bromine atom, and sulfonamide group allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-benzyl-3-bromo-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-11-9-12(2)16(13(3)15(11)17)21(19,20)18-10-14-7-5-4-6-8-14/h4-9,18H,10H2,1-3H3

InChI Key

SZAPDPXCNNVSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC2=CC=CC=C2)C)Br)C

Origin of Product

United States

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